molecular formula C25H30BrNO4 B15109699 (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B15109699
M. Wt: 488.4 g/mol
InChI Key: IFHOMNFHBILBBE-KSEXSDGBSA-N
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Description

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a brominated methoxybenzylidene group, and a bis(2-methylpropyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene precursor.

    Introduction of the Brominated Methoxybenzylidene Group: This step involves the bromination of a methoxybenzylidene precursor, followed by its attachment to the benzofuran core through a condensation reaction.

    Attachment of the Bis(2-methylpropyl)amino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the benzofuran core.

    Reduction: Reduction reactions can target the brominated methoxybenzylidene group, potentially converting it to a less reactive form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the brominated group can produce a debrominated derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for investigating biological mechanisms at the molecular level.

Medicine

In medicinal chemistry, (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one could be explored for its potential therapeutic properties. Its ability to interact with specific biological targets may lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound could be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(5-chloro-2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
  • (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(5-fluoro-2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
  • (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(5-iodo-2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Uniqueness

The uniqueness of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one lies in its specific combination of functional groups and structural features. The presence of the brominated methoxybenzylidene group, in particular, imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C25H30BrNO4

Molecular Weight

488.4 g/mol

IUPAC Name

(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C25H30BrNO4/c1-15(2)12-27(13-16(3)4)14-20-21(28)8-7-19-24(29)23(31-25(19)20)11-17-10-18(26)6-9-22(17)30-5/h6-11,15-16,28H,12-14H2,1-5H3/b23-11-

InChI Key

IFHOMNFHBILBBE-KSEXSDGBSA-N

Isomeric SMILES

CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)Br)OC)/C2=O)O)CC(C)C

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)Br)OC)C2=O)O)CC(C)C

Origin of Product

United States

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